3-((Dimethylamino)methyl)benzoic acid
Overview
Description
3-((Dimethylamino)methyl)benzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where a dimethylamino group is attached to the benzene ring via a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 3-((Dimethylamino)methyl)benzoic acid, also known as 3-dimethylaminobenzoic acid (DMAB), is the enzymes peroxidase and manganese peroxidase . These enzymes play a crucial role in various biochemical reactions, including the oxidation of phenolic and non-phenolic compounds .
Mode of Action
DMAB interacts with its target enzymes, peroxidase and manganese peroxidase, by serving as a substrate for these enzymes
Biochemical Pathways
DMAB’s interaction with peroxidase and manganese peroxidase affects the biochemical pathways involving these enzymes. Peroxidases catalyze oxidative reactions on phenolic and non-phenolic compounds
Result of Action
The molecular and cellular effects of DMAB’s action primarily involve the quantification of the activity of peroxidase and manganese peroxidase . .
Biochemical Analysis
Biochemical Properties
It is used to quantify the activity of peroxidase and manganese peroxidase . The nature of these interactions involves the compound serving as a substrate for these enzymes, facilitating their biochemical reactions .
Molecular Mechanism
At the molecular level, 3-((Dimethylamino)methyl)benzoic acid likely exerts its effects through binding interactions with enzymes such as peroxidase and manganese peroxidase
Metabolic Pathways
Given its interaction with peroxidase and manganese peroxidase , it may be involved in pathways related to oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Dimethylamino)methyl)benzoic acid typically involves the reaction of 3-chloromethylbenzoic acid with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the dimethylamino group. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-((Dimethylamino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-((Dimethylamino)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Dimethylaminobenzoic acid: Similar structure but lacks the methylene bridge.
4-Dimethylaminobenzoic acid: Similar structure with the dimethylamino group at the para position.
3-Methyl-2-benzothiazolinone hydrazone: Used in similar enzyme assays but has a different core structure.
Uniqueness: 3-((Dimethylamino)methyl)benzoic acid is unique due to the presence of the methylene bridge, which imparts different chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHOBHQNCZAHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424360 | |
Record name | 3-((dimethylamino)methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155412-73-0 | |
Record name | 3-((dimethylamino)methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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